molecular formula C13H12Cl2 B14265247 1,3-Dichloro-2-(propan-2-yl)naphthalene CAS No. 143626-91-9

1,3-Dichloro-2-(propan-2-yl)naphthalene

Cat. No.: B14265247
CAS No.: 143626-91-9
M. Wt: 239.14 g/mol
InChI Key: KNFLWKPYPYSIMN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two chlorine atoms and an isopropyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(propan-2-yl)naphthalene typically involves the chlorination of 2-(propan-2-yl)naphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced control systems to monitor and regulate reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Ketones or carboxylic acids derived from the isopropyl group.

    Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.

Scientific Research Applications

1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

1,3-Dichloro-2-(propan-2-yl)naphthalene can be compared with other naphthalene derivatives such as:

    1,3-Dichloro-2-(methyl)naphthalene: Similar structure but with a methyl group instead of an isopropyl group.

    1,3-Dichloro-2-(ethyl)naphthalene: Contains an ethyl group instead of an isopropyl group.

    1,3-Dichloro-2-(tert-butyl)naphthalene: Features a tert-butyl group, leading to different steric and electronic effects.

Properties

CAS No.

143626-91-9

Molecular Formula

C13H12Cl2

Molecular Weight

239.14 g/mol

IUPAC Name

1,3-dichloro-2-propan-2-ylnaphthalene

InChI

InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3

InChI Key

KNFLWKPYPYSIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl

Origin of Product

United States

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